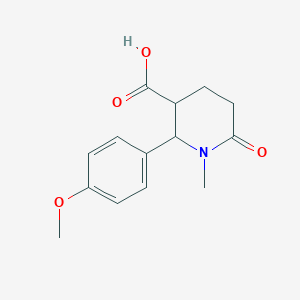![molecular formula C10H18O2Si B3386792 2-Butynal, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- CAS No. 75859-97-1](/img/structure/B3386792.png)
2-Butynal, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
描述
2-Butynal, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-: is an organic compound characterized by the presence of a butynal group and a silyl ether group. This compound is notable for its utility in organic synthesis, particularly in the formation of complex molecules due to its reactive alkyne and aldehyde functionalities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butynal, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- typically involves the following steps:
Formation of the Alkyne Group: The initial step often involves the formation of the alkyne group through a reaction such as the Sonogashira coupling, where an alkyne is coupled with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Introduction of the Aldehyde Group: The aldehyde group can be introduced via hydroformylation, where an alkyne reacts with carbon monoxide and hydrogen in the presence of a rhodium catalyst to form an aldehyde.
Silylation: The final step involves the protection of the hydroxyl group by converting it into a silyl ether. This is typically achieved using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole.
Industrial Production Methods
Industrial production of this compound may follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions is common in industrial settings.
化学反应分析
Types of Reactions
Oxidation: The aldehyde group in 2-Butynal, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- can undergo oxidation to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation reactions with catalysts like palladium on carbon.
Substitution: The silyl ether group can be substituted by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Nucleophiles: Grignard reagents, organolithium compounds.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-Butynal, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- is used in various fields of scientific research:
Chemistry: As a building block in organic synthesis, it is used to create complex molecules for pharmaceuticals and materials science.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and advanced materials.
作用机制
The mechanism of action of 2-Butynal, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- involves its reactive functional groups:
Alkyne Group: Participates in cycloaddition reactions, forming cyclic compounds.
Aldehyde Group: Acts as an electrophile in nucleophilic addition reactions.
Silyl Ether Group: Provides protection for hydroxyl groups during multi-step synthesis, which can be removed under mild acidic conditions.
相似化合物的比较
Similar Compounds
2-Butynal: Lacks the silyl ether group, making it less stable and more reactive.
4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2-butanol: Contains a hydroxyl group instead of an aldehyde, altering its reactivity and applications.
Uniqueness
2-Butynal, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- is unique due to its combination of an alkyne, aldehyde, and silyl ether group, providing a versatile platform for various chemical transformations and applications in synthesis.
属性
IUPAC Name |
4-[tert-butyl(dimethyl)silyl]oxybut-2-ynal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2Si/c1-10(2,3)13(4,5)12-9-7-6-8-11/h8H,9H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYZMPVYSFZYTTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC#CC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40471699 | |
| Record name | 2-Butynal, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40471699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75859-97-1 | |
| Record name | 2-Butynal, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40471699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-chloro-N-[1-(2,4-dichlorophenyl)ethyl]acetamide](/img/structure/B3386709.png)
![2-chloro-1-{2,5-dimethyl-1-[4-(propan-2-yl)phenyl]-1H-pyrrol-3-yl}ethan-1-one](/img/structure/B3386711.png)
![N-[(3-chloro-4-ethoxy-5-methoxyphenyl)methylidene]hydroxylamine](/img/structure/B3386717.png)
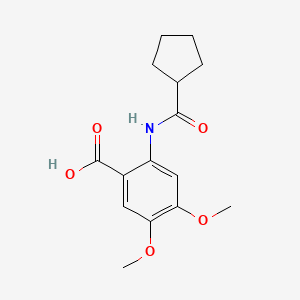
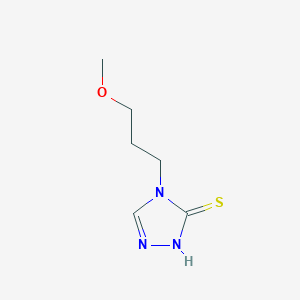
![2-[2-(phenoxymethyl)-1H-1,3-benzodiazol-1-yl]acetic acid](/img/structure/B3386732.png)
![3-[Benzyl(2-chlorophenyl)sulfamoyl]benzoic acid](/img/structure/B3386747.png)
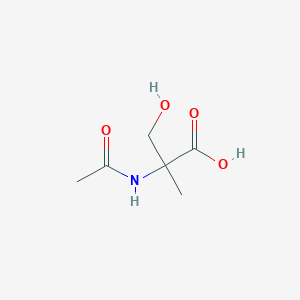
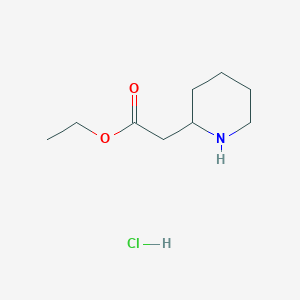
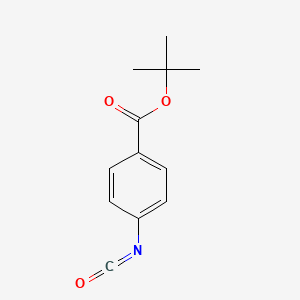
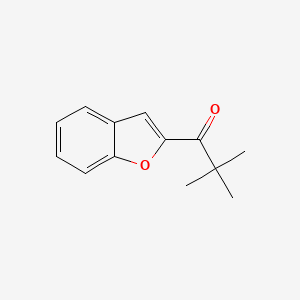
![Benzo[d]isothiazol-5-ol](/img/structure/B3386769.png)
